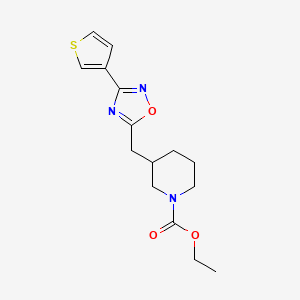

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-20-15(19)18-6-3-4-11(9-18)8-13-16-14(17-21-13)12-5-7-22-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYSXKIIMRSIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative. The thiophene ring is then introduced via a coupling reaction. Finally, the piperidine ring is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature and reaction time, which is crucial for the formation of complex molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has shown promise as a potential therapeutic agent in several studies:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds containing oxadiazole rings can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anti-cancer Properties : Some derivatives of oxadiazole have been investigated for their anti-cancer activities. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

Biological Research

The compound has been utilized in various biological assays to evaluate its effects on cellular processes:

- Enzyme Inhibition Studies : Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has been assessed for its ability to inhibit enzymes linked to metabolic pathways in cancer cells. Such studies are critical for understanding its potential as a lead compound in drug development.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

- Polymeric Materials : The synthesis of polymers incorporating oxadiazole units can enhance thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be integrated into new materials with improved performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of several oxadiazole derivatives, including those similar to Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate). The findings revealed that compounds with thiophene substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts .

Case Study 2: Cancer Cell Line Studies

In another significant study, researchers investigated the cytotoxic effects of ethyl derivatives on various cancer cell lines. The results indicated that the compound selectively inhibited the growth of certain cancer cells while exhibiting minimal toxicity to normal cells, highlighting its potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The tert-butyl derivative () shows a low yield (18%), likely due to steric hindrance from the methoxybenzyl group.

- Higher yields (75–84%) are achieved in compounds with simpler substituents (e.g., methoxyimino or ethoxymethylene groups), as seen in .

- Hydrogenation steps (e.g., Raney nickel in ) introduce stereoisomers, complicating purification but enabling exploration of stereochemical effects on bioactivity.

Structural and Electronic Features

Table 2: Structural Comparisons

| Compound Name | Core Heterocycles | Key Functional Groups | Electronic Delocalization |

|---|---|---|---|

| Target Compound | Piperidine, 1,2,4-oxadiazole, thiophene | Ethyl carboxylate, methylene linker | Oxadiazole-thiophene conjugation |

| tert-Butyl-4-((2-(3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate | Piperidine, benzo[b]thiophene, oxadiazole | tert-Butyl ester, methoxybenzyl | Extended aromatic system |

| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) | Decahydro-1,6-naphthyridine | Ethyl carboxylate, ketone | Limited conjugation |

| N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide | Benzamide, thiophene, triazole | Trifluoromethyl, cyano | Thiophene-amide conjugation |

Key Observations :

- The target compound’s oxadiazole-thiophene system enables π-π stacking and hydrogen bonding, critical for target binding .

- Compounds with trifluoromethyl or cyano groups () show enhanced electronegativity, influencing receptor affinity and pharmacokinetics.

Table 3: Reported Bioactivities of Analogues

Key Observations :

- Thiophene-oxadiazole hybrids () are prioritized in oncology for their ability to disrupt protein-protein interactions.

- The triazole derivative () demonstrates agrochemical utility, emphasizing the role of heterocycle choice (triazole vs. oxadiazole) in target specificity.

- Trifluoromethyl groups in analogues () improve metabolic stability and blood-brain barrier penetration.

Biological Activity

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is with a molecular weight of 321.4 g/mol. The compound features a piperidine ring, an oxadiazole moiety, and a thiophene substituent, contributing to its biological activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of oxadiazole derivatives. Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has shown promising results in inhibiting various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and H9c2 (rat heart myoblast) with IC50 values indicating moderate to high potency against these cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 10.5 |

| CaCo-2 | 12.7 |

| H9c2 | 15.0 |

Antimicrobial Activity

Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate has also demonstrated antimicrobial properties. Studies have reported its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Compounds with oxadiazole structures have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and microbial resistance .

- Interaction with Cellular Targets : The presence of the thiophene ring may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways related to cancer and inflammation .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of similar compounds:

- Study on Oxadiazole Derivatives : A comprehensive study on various oxadiazole derivatives revealed that modifications in their structure significantly influenced their anticancer and antimicrobial activities. Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine exhibited enhanced cytotoxicity compared to its parent compounds .

- Pharmacological Evaluation : In a pharmacological evaluation involving mouse splenocytes, derivatives similar to Ethyl 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine showed promising results in enhancing immune responses against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.